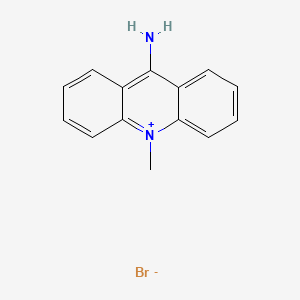

Acridinium, 9-amino-10-methyl-, bromide

Description

Historical Context and Evolution of Acridinium (B8443388) Chemistry

The history of acridinium chemistry began with the isolation of its parent compound, acridine (B1665455), from coal tar in 1870 by Carl Gräbe and Heinrich Caro. wikipedia.org Early synthetic routes, such as the Bernthsen acridine synthesis, involved the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride. wikipedia.org The development of acridinium salts, formed through the N-alkylation of the acridine ring, opened new avenues for their application. wikipedia.org A significant milestone in the evolution of this chemical class was the identification of 9-aminoacridine (B1665356) derivatives in the 1980s as a potent new class of antitumor agents, notable for their stability, water solubility, and DNA intercalation capabilities. nih.gov Over the past few decades, synthetic methodologies have advanced significantly, enabling the preparation of a wide array of substituted acridine and acridinium derivatives through various ring-closure reactions, thermal rearrangements, and cross-coupling techniques. rsc.org This has allowed for the fine-tuning of their molecular properties for specific applications.

| Year | Milestone | Significance |

| 1870 | Acridine first isolated from coal tar by Gräbe and Caro. wikipedia.org | Marks the beginning of acridine chemistry. |

| 1880s | Bernthsen acridine synthesis developed. wikipedia.org | Provided a general method for synthesizing the acridine core. |

| 1980s | Identification of 9-aminoacridine-4-carboxamides as antitumor agents. nih.gov | Established the biological significance of the 9-aminoacridine scaffold. |

| Late 20th Century | Development of acridinium esters as chemiluminescent labels. acs.orghbdsbio.com | Opened up applications in highly sensitive clinical diagnostics. |

| Early 21st Century | Popularization of acridinium salts as organic photoredox catalysts by Fukuzumi and Nicewicz. rsc.orgnih.gov | Provided a sustainable alternative to precious-metal catalysts in organic synthesis. |

Significance of the Acridinium, 9-amino-10-methyl-, bromide Core Structure in Advanced Materials and Chemical Biology

The acridinium core structure is a privileged scaffold in both advanced materials and chemical biology due to its distinct electronic and steric properties.

In the realm of advanced materials , acridinium salts have emerged as a leading class of organic photoredox catalysts. rsc.orgacs.org They offer a sustainable and cost-effective alternative to traditional catalysts based on precious metals like iridium and ruthenium. acs.org The core structure's photophysical and electrochemical properties can be precisely tuned through structural modifications, such as adding substituents to the acridine rings or altering the group on the nitrogen atom. nih.govchinesechemsoc.org These modifications can enhance stability and adjust the excited-state reduction potential, making them highly versatile for a wide range of chemical transformations. nih.gov

In chemical biology , the planar acridine ring is a classic DNA intercalating motif. nih.gov This ability to insert between DNA base pairs is fundamental to the biological activity of many acridine derivatives, including their use as anticancer agents. nih.govnih.gov The 9-aminoacridine substructure, in particular, has been a cornerstone for the development of compounds for treating cancer, as well as viral and prion diseases. researchgate.netnih.gov Furthermore, acridinium esters, which are derivatives of the acridinium core, are renowned for their exceptional chemiluminescence efficiency. This property is harnessed in clinical diagnostics and immunoassays, where they function as labels that emit light upon a chemical trigger, enabling the highly sensitive detection of biomolecules. acs.orgmdpi.com

Overview of Key Academic Research Trajectories for Acridinium, 9-amino-10-methyl-, bromide

Current academic research on acridinium compounds is vibrant and follows several key trajectories, with a strong emphasis on leveraging their unique photochemical properties.

Photoredox Catalysis: A dominant research area is the design and application of acridinium salts as potent photoredox catalysts. rsc.orgchinesechemsoc.org Upon irradiation with visible light, these molecules can access a highly oxidizing excited state, capable of initiating chemical reactions through single-electron transfer (SET). youtube.comnih.gov Research focuses on expanding the scope of reactions catalyzed by acridiniums, including challenging C-H functionalizations, cross-couplings, and hydrofunctionalization reactions. rsc.orgyoutube.com A significant effort is also directed towards "late-stage functionalization," a strategy to modify the catalyst's core structure to fine-tune its redox properties for specific and novel applications. rsc.orgchinesechemsoc.orgchinesechemsoc.org

Chemiluminescence and Biosensing: Another major trajectory involves the synthesis of novel acridinium derivatives with enhanced chemiluminescent properties for biosensing and diagnostic applications. acs.orgmdpi.com Researchers are exploring how different substituents on the acridinium core affect light emission intensity and kinetics. The goal is to develop more sensitive and stable probes for detecting a wide range of analytes, from reactive oxygen species like hydrogen peroxide to biologically important molecules like glucose. acs.org

Medicinal Chemistry and DNA Interactions: The historical role of 9-aminoacridines as DNA intercalators continues to inspire research in medicinal chemistry. nih.govresearchgate.net Studies are focused on designing novel acridine-based hybrid molecules that can bind to DNA with higher affinity and selectivity. nih.gov This includes research into their potential as anticancer agents, where the acridinium structure serves as a scaffold for delivering cytotoxic functionality to tumor cells. nih.govnih.gov

| Research Area | Objective | Key Enabling Property |

| Photoredox Catalysis | Develop sustainable and efficient methods for organic synthesis. rsc.orgacs.org | High excited-state reduction potential; tunable redox properties. rsc.orgyoutube.com |

| Chemiluminescence | Create highly sensitive probes for clinical diagnostics and biosensing. acs.orghbdsbio.com | Efficient light emission from a chemically generated excited state. acs.org |

| Medicinal Chemistry | Design new therapeutic agents, particularly for cancer treatment. nih.govnih.gov | DNA intercalation ability of the planar acridine core. nih.gov |

Interdisciplinary Relevance: Bridging Organic Synthesis, Photochemistry, and Biological Interactions

The scientific importance of Acridinium, 9-amino-10-methyl-, bromide and its derivatives lies in their ability to bridge multiple chemical disciplines, creating a powerful platform for innovation.

Organic Synthesis: The acridinium scaffold is central to the development of novel synthetic methodologies. Its synthesis can be systematically modified to create libraries of compounds with diverse properties. rsc.orgchinesechemsoc.org As a photocatalyst, it enables transformations that are often difficult to achieve with traditional methods, promoting green chemistry principles by using visible light as a traceless reagent. rsc.orgacs.org

Photochemistry: The behavior of acridinium compounds is fundamentally governed by their interaction with light. Research in this area explores the intricate details of their excited states, photoinduced electron transfer processes, and the mechanisms of chemiluminescence. acs.orgnih.gov Understanding these photochemical pathways is crucial for optimizing their performance as catalysts and luminescent probes. nih.govnih.gov For instance, upon absorbing blue light, the acridinium catalyst reaches an excited state that becomes a potent single-electron oxidant, driving synthetic reactions. youtube.com

Biological Interactions: The planar aromatic structure of the acridinium core facilitates non-covalent interactions with biological macromolecules, most notably the intercalation into the DNA double helix. nih.gov This interaction forms the basis of the pharmacological activity of many acridine-based drugs and is a key area of study in medicinal chemistry and chemical biology. researchgate.netnih.gov The 9-amino group often plays a critical role in mediating these biological interactions. This interdisciplinary nature makes the acridinium scaffold a versatile tool for addressing challenges in materials science, organic synthesis, and medicine.

Properties

CAS No. |

64046-88-4 |

|---|---|

Molecular Formula |

C14H13BrN2 |

Molecular Weight |

289.17 g/mol |

IUPAC Name |

10-methylacridin-10-ium-9-amine;bromide |

InChI |

InChI=1S/C14H12N2.BrH/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2-9,15H,1H3;1H |

InChI Key |

OWJRDXJDAWXHST-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N.[Br-] |

Related CAS |

951-01-9 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Acridinium, 9 Amino 10 Methyl , Bromide and Its Analogues

Direct Alkylation and Amination Routes for Acridinium (B8443388), 9-amino-10-methyl-, bromide Formation

The foundational synthesis of the 9-amino-10-methylacridinium (B1197579) scaffold involves a sequence of reactions to build the characteristic quaternized, amino-substituted heterocyclic structure.

The initial step in forming the 10-methylacridinium (B81027) cation involves the direct alkylation of an appropriate acridine (B1665455) precursor. This reaction, a quaternization of the ring's nitrogen atom, is essential for activating the acridine system. The process is typically achieved by reacting an acridine derivative with a methylating agent. For instance, 9-substituted acridines can be alkylated with methyl iodide to form the corresponding N-methylacridinium salt. google.com This N-alkylation is a critical step that enhances the electrophilicity of the C-9 position, preparing it for subsequent functionalization. To avoid potential dealkylation, which can deactivate the catalyst, more robust N-phenyl versions of acridinium have also been developed. youtube.com

The C-9 position of the N-methylated acridinium ring is highly electrophilic and susceptible to the addition of nucleophiles. nih.govmasterorganicchemistry.comyoutube.com This reactivity is harnessed to introduce the C-9 amino group. The chemiluminescent reaction of some acridinium esters, for example, requires the addition of peroxide to this C-9 position. nih.gov Similarly, the addition of an amine nucleophile can be achieved to form the 9-amino derivative. The reaction proceeds via a nucleophilic attack on the C-9 carbon, leading to the formation of a C-N bond. The efficiency of this step can be influenced by the presence of a good leaving group at the C-9 position in the acridinium salt precursor. The regioselectivity of nucleophilic additions to pyridinium (B92312) salts, a related heterocyclic system, can be tuned to yield specific products, a principle that also applies to the acridinium core. nih.gov

Advanced Functionalization of the Acridinium Core

While direct synthesis provides the basic scaffold, advanced functionalization is necessary to fine-tune the molecule's redox potentials, excited-state lifetimes, and stability. livescience.ioacs.org These structural modifications are crucial for optimizing performance in applications such as photoredox catalysis. researchgate.net

Traditional syntheses of functionalized acridinium catalysts often require multi-step, de novo construction of the core, which can be challenging. chinesechemsoc.orgchinesechemsoc.org Modern methods focus on late-stage, site-selective C-H functionalization, which offers a more modular and efficient route to a diverse library of acridinium derivatives. chinesechemsoc.orgchinesechemsoc.org

One prominent technique involves a visible-light-induced cross-coupling between acridinium salts and organotrifluoroborates, followed by electrocatalytic dehydrogenation. chinesechemsoc.orgchinesechemsoc.org This process allows for the direct introduction of a wide array of sterically and electronically diverse alkyl groups at the 3- and 6-positions of the acridinium core with high regioselectivity. chinesechemsoc.org A continuous-flow system integrating photochemistry and electrochemistry has been developed to streamline this process. acs.org

Furthermore, a photoinduced arylation of N-substituted acridinium salts has been developed, which shows high tolerance for various functional groups (e.g., halogen, nitrile, ketone). nih.gov This one-step procedure provides access to a broad range of C-9 arylated acridinium catalysts with finely tuned photophysical properties. nih.gov

Table 1: Advanced C-H Functionalization Techniques for the Acridinium Core

| Technique | Position(s) Functionalized | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Site-Selective C-H Alkylation | 3 and 6 positions | Organotrifluoroborates, Visible Light, Electrocatalysis | Modular, scalable, and compatible with diverse functional groups. | chinesechemsoc.org, chinesechemsoc.org |

| Photoinduced Arylation | 9-position | Arylating Agents (Photo-induced) | One-step procedure with high functional group tolerance (halogen, nitrile, ketone). | nih.gov |

The introduction of substituents such as halogens and methoxy (B1213986) groups onto the acridinium ring is a key strategy for modulating its electronic properties and, consequently, its chemical reactivity and photophysical behavior. nih.govrsc.org Halogen atoms are typically introduced onto the aromatic rings via electrophilic aromatic substitution reactions. rsc.orgyoutube.com The position and type of halogen can influence intermolecular interactions, such as hydrogen and halogen bonding, in the solid state. rsc.org

Methoxy groups, which are electron-donating, can also be incorporated into the acridinium structure. The introduction of a methoxy group into the acridine moiety can reduce the activation barrier for certain reactions. nih.gov The synthesis of acridinium esters with alkoxy groups of varying hydrophobicity has been shown to impact the molecule's interaction with surfactants during chemiluminescent reactions. rsc.org These substitutions are critical for tailoring the catalyst's redox potential and stability. nih.gov

The practical utility of acridinium compounds, especially as photocatalysts, depends heavily on their stability and durability. acs.org Catalyst degradation, such as the bleaching of the Fukuzumi catalyst, can occur through side reactions with nucleophiles. chinesechemsoc.org Several strategies have been developed to enhance the molecular robustness of the acridinium core.

One effective strategy is to introduce bulky substituents, such as a mesityl group, at the 9-position. researchgate.net This steric hindrance can protect the electrophilic C-9 carbon from unwanted nucleophilic attack, thereby improving the catalyst's operational stability. Another approach involves modifying the N-10 substituent; for example, replacing an N-methyl group with an N-phenyl group can prevent demethylation, a known deactivation pathway. youtube.com A streamlined synthesis of bis(diarylamino)acridiniums has been shown to yield catalysts with dramatically increased photostability, allowing for lower catalyst loadings. acs.org

Table 2: Strategies and Effects on Acridinium Core Stability

| Strategy | Modification Detail | Observed Improvement | Reference |

|---|---|---|---|

| Steric Protection | Introduction of bulky groups (e.g., mesityl) at the C-9 position. | Shields the reactive C-9 center from nucleophilic attack, reducing degradation. | researchgate.net |

| N-Substituent Modification | Replacement of N-methyl with N-phenyl groups. | Prevents catalyst deactivation via demethylation. | youtube.com |

| Core Structure Redesign | Synthesis of bis(diarylamino)acridiniums. | Dramatically increased photostability, allowing for lower catalyst loading. | acs.org |

Formation of Acridinium, 9-amino-10-methyl-, bromide Complexes and Adducts

The cationic nature of the 9-amino-10-methylacridinium ion dictates its existence as a salt, associated with a counterion. The formation of these salts is a fundamental aspect of its chemistry, governed by electrostatic interactions between the positively charged acridinium ring system and a negatively charged anion. The specific counterion can influence the compound's physical properties, such as solubility, crystallinity, and stability.

While the bromide salt is the subject of this article, the 9-amino-10-methylacridinium cation is known to form stable complexes with a variety of inorganic counterions. These include other halides, such as chloride and iodide, as well as oxoanions like nitrate (B79036). nih.gov The selection of a particular counterion is often determined by the synthetic route employed or the desired properties of the final product. For instance, the choice of anion can be manipulated through metathesis or ion-exchange reactions.

Table 1: Common Counterions for 9-amino-10-methylacridinium

| Counterion | Chemical Formula | Salt Name |

|---|---|---|

| Bromide | Br⁻ | Acridinium, 9-amino-10-methyl-, bromide |

| Chloride | Cl⁻ | Acridinium, 9-amino-10-methyl-, chloride nih.gov |

| Iodide | I⁻ | Acridinium, 9-amino-10-methyl-, iodide nih.gov |

| Nitrate | NO₃⁻ | Acridinium, 9-amino-10-methyl-, nitrate nih.gov |

The derivatization of the 9-amino-10-methylacridinium scaffold to include thioester and carboxylate functionalities represents a key strategy for modulating its chemical and physical properties. While direct synthetic routes for these specific derivatives are not extensively detailed in the literature, plausible methodologies can be inferred from established synthesis of related acridine and amino acid derivatives.

Carboxylate Derivatives: A common strategy for introducing a carboxylate group involves the modification of the 9-amino substituent. This can be achieved through acylation of the 9-amino group with a suitable reagent containing a latent or protected carboxyl function. For example, reacting 9-amino-10-methylacridinium with an acid anhydride (B1165640) or an acyl chloride of a dicarboxylic acid (e.g., succinic anhydride) would yield a terminal carboxylic acid. Similarly, derivatization with an amino acid residue, a method noted in the synthesis of other 9-aminoacridine (B1665356) derivatives, can introduce both an amide linkage and a terminal carboxylate. google.com The synthesis of 9-aminoacridine-4-carboxamide (B19687) derivatives, which involves building the acridine core from substituted precursors like o-chlorobenzoic acid and anthranilic acid, provides another potential, albeit more complex, route where the carboxylate is incorporated into the core structure from the outset. arabjchem.org

Thioester Derivatives: The synthesis of thioester derivatives typically proceeds from a corresponding carboxylic acid. nih.gov Therefore, a plausible two-step approach for a thioester derivative of 9-amino-10-methylacridinium would be:

Synthesis of a Carboxylate Intermediate: First, a carboxylate derivative is prepared using one of the methods described above, resulting in an acridinium compound bearing a terminal carboxylic acid group.

Thioesterification: The resulting carboxylic acid is then activated and reacted with a thiol (R-SH). Standard activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides. The activated acyl intermediate readily reacts with a thiol to form the desired thioester linkage. General methods for synthesizing amino acid thioesters involve the thiohydrolysis of corresponding imino esters, which could be adapted for this purpose. psu.edursc.org

These derivatization strategies allow for the introduction of functional handles that can be used for further conjugation or to alter the molecule's reactivity and solubility.

Green Chemistry Approaches in Acridinium, 9-amino-10-methyl-, bromide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes through the use of sustainable solvents, energy-efficient reaction conditions, and waste minimization. unibo.it The application of these principles to the synthesis of Acridinium, 9-amino-10-methyl-, bromide and its analogues is an area of active development.

Alternative Solvents: Traditional syntheses of heterocyclic compounds often rely on conventional organic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). d-nb.infomdpi.com Green chemistry promotes the substitution of these solvents with more environmentally benign alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-Me-THF), a bio-derived solvent, has been successfully applied as a reaction medium in amination reactions. d-nb.info Other greener solvents, such as ethyl acetate (B1210297) and tetrahydrofuran (B95107) (THF), have also been investigated as replacements for chlorinated solvents in the synthesis of related nitrogen-containing compounds. rsc.orgresearchgate.net

Energy-Efficient Methodologies: Modern synthetic techniques offer energy-efficient alternatives to conventional heating. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the preparation of heterocyclic systems like pentacyclic benzimidazole (B57391) derivatives. mdpi.com Another promising approach is the use of visible-light photochemistry. Reactions, such as N-H insertion, can be driven by blue light (e.g., 427 nm) at room temperature, obviating the need for high-temperature conditions. d-nb.info

Waste Reduction and Atom Economy: Green synthetic design focuses on maximizing atom economy by designing transformations that incorporate the maximum amount of starting material into the final product. This can involve the use of catalytic processes and one-pot reactions that avoid the isolation and purification of intermediates, thereby reducing solvent and material waste. google.com For example, a novel method for the bromination of 7-aminophthalide was developed as an environmentally friendly process that conserves a half mole equivalent of halides, illustrating a principle that could be applied to related syntheses. chemrxiv.org

Table 2: Potential Green Chemistry Approaches in Synthesis

| Green Chemistry Principle | Traditional Method | Green Alternative | Potential Benefits |

|---|---|---|---|

| Solvent Selection | Dichloromethane (DCM), DMF | 2-Methyltetrahydrofuran (2-Me-THF), Ethyl Acetate, Water | Reduced toxicity, biodegradability, renewable sourcing. d-nb.inforesearchgate.net |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Visible-light photochemistry | Faster reaction rates, lower energy consumption, milder reaction conditions. d-nb.infomdpi.com |

| Process Optimization | Multi-step synthesis with isolation of intermediates | One-pot reactions, catalytic cycles | Reduced solvent waste, higher throughput, improved atom economy. google.com |

Spectroscopic and Photophysical Investigations of Acridinium, 9 Amino 10 Methyl , Bromide

Elucidation of Fluorescence Mechanisms in Acridinium (B8443388), 9-amino-10-methyl-, bromide

The fluorescence of 9-aminoacridinium derivatives is a complex phenomenon influenced by multiple factors, including the nature of the solvent, the pH of the medium, and non-covalent interactions dictated by the molecule's structure.

The fluorescence quantum yield of acridinium derivatives is highly sensitive to the surrounding environment. Solvent polarity plays a crucial role; for instance, the emission wavelength of fluorescent compounds often increases with the polarity of the solvent mdpi.com. In some cases, relative quantum yields are observed to be lower in non-polar solvents, suggesting that the molecule exhibits less fluorescence in a non-polar environment nih.gov. This is because the stabilization of the excited state relative to the ground state can be significantly altered by solute-solvent interactions.

The pH of the solution is another critical factor. The protonation state of the amino group can drastically alter the electronic distribution within the molecule, which in turn affects the photophysical properties mdpi.com. For the related compound 9-aminoacridine (B1665356), the formation of a transmembrane proton gradient leads to an attenuation of both absorption and fluorescence emission nih.gov. This quenching is linked to the diffusion of the unprotonated species across a membrane, which is considered the limiting step in the process nih.gov. The fluorescence intensity of certain dyes has been shown to decrease in acidic conditions, a phenomenon attributed to changes in the protonation state of the fluorophore that can inhibit the formation of the excited state necessary for fluorescence rsc.org.

The acridinium ring system is inherently planar, a structural feature that facilitates significant π-π stacking interactions between molecules researchgate.netresearchgate.net. These non-covalent interactions are crucial in stabilizing molecular structures and play a significant role in determining the optical properties of the compound in both solution and the solid state researchgate.netnih.gov.

Excited-State Intramolecular Charge Transfer (ESICT) in 9-Aminoacridinium Derivatives

Upon photoexcitation, certain 9-aminoacridinium derivatives can undergo Excited-State Intramolecular Charge Transfer (ESICT), a process where significant charge redistribution occurs within the molecule in the excited state nih.gov. This phenomenon is particularly prevalent in "push-pull" systems where an electron-donating group (like the amino group) is conjugated with an electron-accepting group (the acridinium core).

Studies on fluorochromic dyes derived from 9-aminoacridine reveal complex fluorescence behavior that is attributed to both a normal emission from the acridine (B1665455) chromophore and an additional emission from an ESICT state nih.gov. The formation and decay of this charge transfer state introduce distinct components into the fluorescence decay kinetics. Analysis of fluorescence decays in various solvents has identified multiple short-lived components associated with the ESICT process. For one derivative, two components with lifetimes in the ranges of 80-450 ps and 0.7-3.2 ns were ascribed to the formation and decay of the intramolecular charge transfer (ICT) state, respectively nih.gov. A third, longer-lived component of around 9.0 ns was related to the normal emission from the locally excited acridine singlet state nih.gov. The efficiency of the ESICT process and the stability of the resulting charge-transfer state are highly dependent on solvent polarity and the specific molecular structure.

| Solvent | Formation of ICT State (τ₁) | Decay of ICT State (τ₂) | Normal Emission (τ₃) |

| Various | 80 - 450 ps | 0.7 - 3.2 ns | ~9.0 ns |

Table 1: Representative fluorescence decay components for a 9-aminoacridine derivative exhibiting ESICT in various solvents. Data sourced from The Journal of Physical Chemistry A, 2005. nih.gov

Photoinduced Electron Transfer (PET) Processes in Acridinium, 9-amino-10-methyl-, bromide Systems

In systems where an electron-donor moiety (R) is directly attached to the 9-position of the 10-methylacridinium (B81027) ion (Acr+), which acts as an electron acceptor, photoexcitation can trigger a Photoinduced Electron Transfer (PET) event tuni.finih.govresearchgate.net. This process forms a charge-separated state, fundamentally altering the properties and reactivity of the molecule.

A well-studied example is the 9-mesityl-10-methylacridinium (B1239669) ion (Acr+-Mes), where the electron-donating mesityl group is linked to the acridinium acceptor tuni.firesearchgate.net. Upon irradiation, an electron is transferred from the donor to the excited acceptor, creating a radical pair. The dynamics of this process, including the rates of forward electron transfer and subsequent back electron transfer to the ground state, have been extensively investigated tuni.finih.gov.

Following the initial photoinduced electron transfer, intersystem crossing can lead to the formation of a triplet electron-transfer (ET) state. In the case of Acr+-Mes, photoexcitation leads to the formation of a triplet ET state, denoted as ³(Acr•-Mes•+), which is characterized by a remarkably long lifetime and high energy tuni.finih.govresearchgate.net. This state has been reported to have a high quantum yield of formation (>75%), an energy of 2.37 eV, and a long lifetime in acetonitrile tuni.finih.govresearchgate.net.

However, there is scientific debate regarding the precise nature of this long-lived excited state. Some studies suggest that upon photoexcitation, the system forms a locally excited (LE) singlet state which then undergoes charge transfer to form a singlet charge-transfer (CT) state nih.gov. In this alternative model, intersystem crossing from the CT state populates an acridinium-like, locally excited triplet state, not a triplet ET state. This LE triplet state is reported to have a lifetime of approximately 30 microseconds at room temperature in the absence of oxygen and can survive for milliseconds in a glassy matrix at 77 K nih.gov. The phosphorescence spectra position this triplet state's energy well below that of the CT state, challenging the notion of an unusually long-lived, high-energy ET state nih.gov.

| Parameter | Reported Value (Triplet ET State Model) | Reported Value (LE Triplet State Model) |

| Identity | ³(Acr•-Mes•+) | Acridinium-like LE Triplet |

| Quantum Yield | > 75% in MeCN tuni.finih.gov | 0.38 nih.gov |

| Energy | 2.37 eV tuni.finih.gov | Below CT state nih.gov |

| Lifetime | Extremely long researchgate.net | ~30 µs (RT, O₂-free); ~5 ms (77 K) nih.gov |

Table 2: Comparison of reported properties for the long-lived excited state of the 9-mesityl-10-methylacridinium ion under different proposed models.

The rates and efficiencies of photoinduced electron transfer reactions in these acridinium systems are governed by several key factors. The primary determinant is the driving force of the electron transfer and back electron transfer reactions, which can be quantified using electrochemical and photophysical data tuni.finih.gov. The relationship between the ET rate constants and the driving force is well-described by the Marcus theory of electron transfer tuni.finih.govresearchgate.net. This theory predicts a parabolic relationship, where the rate initially increases with driving force before reaching a maximum and then decreasing in the "inverted region."

Furthermore, the quantum yield for the formation of the triplet ET state is highly dependent on the nature of the interaction between the electron donor (R) and the acridinium acceptor (Acr+) nih.gov. The specific geometry and electronic coupling between these two moieties dictate the efficiency of both the initial charge separation and the subsequent intersystem crossing to the triplet state. The choice of solvent also plays a role, as it can influence the energies of the ground, excited, and charge-separated states, thereby modulating the driving force and the rates of electron transfer.

Chemiluminescence Mechanisms and Kinetics of Acridinium Esters

The light-emitting reaction of acridinium esters is a cornerstone of their application in highly sensitive analytical assays. The process is initiated by a chemical trigger, typically alkaline hydrogen peroxide, which leads to the formation of an electronically excited product that releases energy in the form of light upon relaxation to its ground state. The efficiency and kinetics of this light emission are governed by the reaction mechanism and the molecular structure of the acridinium compound.

The generally accepted mechanism for the chemiluminescence of acridinium esters involves the formation of a high-energy, unstable cyclic intermediate. fao.orgnih.gov The reaction sequence begins with the nucleophilic attack of a hydroperoxide ion (OOH⁻) on the electron-deficient C-9 carbon of the acridinium ring. nih.govmaterwin.com This step forms a transient hydroperoxide adduct.

Subsequent intramolecular cyclization, involving the elimination of the phenoxy group (or another leaving group attached to the carbonyl), results in the formation of a four-membered ring intermediate, a 1,2-dioxetanone. nih.govresearchgate.net This dioxetanone is highly strained and readily decomposes. nih.gov The decomposition involves the cleavage of the peroxide bond and the carbon-carbon bond, leading to the formation of carbon dioxide and an electronically excited N-methylacridone. nih.gov It is this excited N-methylacridone that serves as the light emitter, releasing a photon as it decays to its stable ground state. materwin.comresearchgate.net While the dioxetanone pathway is widely supported, some studies suggest alternative or parallel pathways may exist depending on the specific acridinium ester and reaction conditions. nih.gov

Attack: The hydroperoxide anion attacks the C-9 carbon of the acridinium core.

Cyclization: A phenoxy leaving group is expelled, leading to the formation of a transient 1,2-dioxetanone intermediate. researchgate.net

Decomposition: The unstable dioxetanone decomposes, yielding carbon dioxide and an excited N-methylacridone. researchgate.netresearchgate.net

Emission: The excited N-methylacridone relaxes to the ground state, emitting light with a maximum wavelength of approximately 430 nm. semanticscholar.org

This mechanism, proceeding through a key dioxetanone intermediate, efficiently channels chemical energy into the production of an electronically excited state, which is fundamental to the high quantum yields observed for many acridinium esters. researchgate.net

The chemical structure of an acridinium ester, particularly the nature and position of substituents on both the acridinium ring and the phenyl ester leaving group, profoundly impacts its chemiluminescent properties, including light intensity, emission kinetics, and stability. fao.orgresearchgate.net

Substituents on the Phenyl Ester Group: The electronic properties of the leaving group are critical. Electron-withdrawing groups (e.g., trifluoromethyl, cyano, nitro) on the phenyl ester moiety can significantly enhance chemiluminescence intensity, especially under neutral pH conditions. researchgate.netnih.govnih.gov For instance, the chemiluminescence intensity of 3,4-dicyanophenyl 10-methyl-10λ⁴-acridine-9-carboxylate was found to be about 100 times stronger than the unsubstituted phenyl ester at pH 7. researchgate.net These groups facilitate the departure of the phenoxide, promoting the formation of the dioxetanone intermediate. Steric effects from substituents in the ortho-positions of the phenoxy group also play a crucial role in determining the compound's properties. researchgate.net

Substituents on the Acridinium Ring: Modifications to the acridinium core also modulate performance. The introduction of electron-donating methoxy (B1213986) groups at the C-2 and C-7 positions of the acridinium ring has been shown to increase the total light output. materwin.com Conversely, introducing methyl groups at various positions (e.g., 2-, 2,7-, and 2,3,6,7-) on the acridinium moiety can shift the optimal pH for strong light emission from neutral toward more alkaline conditions. semanticscholar.orgnih.gov This is potentially due to the suppression of competing hydrolytic side reactions at higher pH. semanticscholar.org Furthermore, remote, branched alkoxy substituents on the acridinium ring have been engineered to improve long-term stability and accelerate the kinetics of light emission, which are important parameters for automated immunoassays. fao.org

The stability of the acridinium ester label is crucial for its practical use. Unhybridized acridinium ester probes can be chemically degraded, a property used to reduce background signals in assays, while the label remains stable when the probe is hybridized. nih.gov The strategic placement of substituents allows for the fine-tuning of these properties, balancing light output, reaction speed, and stability to suit specific analytical requirements. fao.orgmaterwin.com

| Substituent Type | Position | Observed Effect | Reference |

| Electron-withdrawing (e.g., -CN, -CF₃) | Phenyl Ester Group | Enhances CL intensity at neutral pH | researchgate.netnih.gov |

| Electron-donating (e.g., -OCH₃) | C-2 and/or C-7 of Acridinium Ring | Increases total light output | materwin.com |

| Methyl (-CH₃) | Acridinium Ring | Shifts optimal pH to more alkaline conditions | semanticscholar.orgnih.gov |

| Branched Alkoxy | Acridinium Ring | Improves stability and accelerates light emission | fao.org |

Advanced Spectroscopic Techniques for Characterization (e.g., NMR, UV-Vis, Mass Spectrometry for structural confirmation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise molecular structure. solubilityofthings.com ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. nih.gov Techniques like the Gauge-Independent Atomic Orbital (GIAO) method can be used in conjunction with Density Functional Theory (DFT) calculations to predict and verify experimental chemical shifts, aiding in the definitive assignment of complex spectra. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. unizar-csic.es Acridinium derivatives exhibit characteristic absorption spectra in the UV-visible range due to their extended conjugated π-electron system. researchgate.net UV-Vis spectroscopy is useful for confirming the presence of the acridinium chromophore and can also be used for quantitative analysis. solubilityofthings.com Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic spectrum and assist in the interpretation of the observed absorption bands. nih.gov

Mass Spectrometry (MS): MS is the primary technique for determining the molecular weight of a compound. lehigh.edu It provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition when using high-resolution mass spectrometry. lehigh.edu Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, revealing details about different parts of the molecule. lehigh.edu

Together, these spectroscopic methods (NMR, UV-Vis, and MS) form a comprehensive analytical workflow, providing complementary information that is crucial for the rigorous structural verification and characterization of "Acridinium, 9-amino-10-methyl-, bromide" and its derivatives. solubilityofthings.comlehigh.edu

| Technique | Type of Information Provided | Application to Acridinium Compounds |

| NMR | Detailed molecular structure, connectivity of atoms | Elucidation of the acridinium core and substituent positions |

| UV-Vis | Electronic transitions, chromophore identification | Confirmation of the conjugated acridinium system, quantitative analysis |

| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | Verification of molecular mass and structural integrity |

Mechanistic Studies of Redox Processes and Electron Transfer in Acridinium, 9 Amino 10 Methyl , Bromide Systems

Oxidation and Reduction Pathways of Acridinium (B8443388), 9-amino-10-methyl-, bromide

The redox chemistry of the 9-amino-10-methylacridinium (B1197579) cation is centered on the electron-accepting nature of the heterocyclic acridinium ring and the electron-donating 9-amino substituent. The primary reduction pathway involves the acceptance of electrons by the acridinium ring, while oxidation can occur at either the acridine (B1665455) ring or the amino group.

Reduction: The reduction of 10-methylacridinium (B81027) cations typically proceeds via a one-electron or two-electron pathway.

One-Electron Reduction: The acceptance of a single electron generates a neutral acridinyl radical. This species is often transient and can dimerize or undergo further reactions. The formation of acridinyl radicals has been observed upon photolysis of related acridinium compounds, such as the 9-mesityl-10-methylacridinium (B1239669) cation, in a sacrificial process. rsc.org

Two-Electron Reduction: The addition of two electrons and a proton (or a hydride ion, H⁻) to the C9 position results in the formation of the stable, non-aromatic 9,10-dihydro-10-methyl-9-aminoacridine (an acridan). This transformation is a key feature of its function as an NAD⁺ analogue.

The redox potential of the acridinium cation is modulated by the substituent at the C9 position. Electron-donating groups like the amino group (-NH₂) are expected to lower the reduction potential, making it a less powerful oxidizing agent compared to analogues with electron-withdrawing groups. This is a consequence of the amino group destabilizing the incoming negative charge during reduction.

Oxidation: Oxidation of 9-amino-10-methylacridinium is more complex. The initial oxidation can lead to the formation of a radical cation. Depending on the conditions, this radical cation may be centered on the acridinium π-system or, more likely, on the nitrogen atom of the amino group, forming an aminium radical cation (see Section 4.3). The electron-donating amino group facilitates this oxidation process.

Hydride Transfer Reactions and NAD+ Analogues

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is a fundamental coenzyme in biological redox reactions, functioning as a two-electron carrier by accepting a hydride ion to form NADH. nih.gov Acridinium derivatives, including 9-amino-10-methylacridinium, are well-established synthetic analogues of NAD⁺ because they can mimic this hydride transfer chemistry. nih.govnih.gov

The core of this mimicry lies in the reduction of the acridinium cation at the C9 position by a hydride donor, which is analogous to the reduction of the C4 position of the nicotinamide ring in NAD⁺. researchgate.net Common hydride donors in these studies are NADH models themselves, such as 1,4-dihydropyridines like 1-benzyl-1,4-dihydronicotinamide. researchgate.net

The mechanism of hydride transfer to acridinium systems has been a subject of detailed investigation and can proceed through different pathways:

Direct One-Step Hydride Transfer: A concerted process where the hydride ion is transferred directly from the donor to the C9 position of the acridinium ring.

Multi-Step Electron-Proton-Electron (EPE) Transfer: A stepwise mechanism involving an initial single-electron transfer from the hydride donor to the acridinium acceptor, forming an acridinyl radical and a radical cation of the donor. This is followed by a proton transfer and a second electron transfer to yield the final reduced and oxidized products. researchgate.net

Studies on various 9-substituted-10-methylacridinium cations have shown that the operative mechanism can depend on the solvent and the electronic nature of the substituents. researchgate.net For instance, kinetic studies involving the reduction of 9-phenyl- and 9-benzyl-10-methylacridinium cations by 1-(X-benzyl)-1,4-dihydronicotinamides provided evidence for a multi-step e⁻ + H• mechanism in aqueous acetonitrile. researchgate.net The electronic influence of substituents on the reaction rate can be quantified using Hammett plots, as shown in the table below.

| 9-Substituent (R) | Hammett ρ Value | Inferred Mechanism |

|---|---|---|

| Hydrogen (H) | -0.68 | Mixed or direct hydride transfer |

| Benzyl (C₆H₅CH₂) | -0.92 | Two-step (e⁻ + H•) |

| Phenyl (C₆H₅) | -0.96 | Two-step (e⁻ + H•) |

Data derived from studies on related acridinium compounds, illustrating the electronic effects on the hydride transfer reaction.

The large negative ρ values for the 9-phenyl and 9-benzyl derivatives indicate a significant buildup of positive charge on the nicotinamide moiety in the transition state, which is consistent with an initial rate-determining electron transfer step. researchgate.net For 9-amino-10-methylacridinium, the strong electron-donating amino group would influence these kinetics, likely affecting the rate and potentially the mechanism of hydride acceptance.

Radical Cation Formation and Reactivity

One-electron oxidation of 9-amino-10-methylacridinium bromide leads to the formation of a radical cation. Given the presence of the amino group, the unpaired electron and positive charge are most likely localized on the nitrogen atom, forming a 9-(aminium radical)-10-methylacridinium species. Amine radical cations are potent reactive intermediates in organic synthesis. beilstein-journals.org

Formation: The formation of this radical cation can be achieved through chemical, electrochemical, or photochemical oxidation. Visible-light photoredox catalysis is a particularly powerful method for generating amine radical cations from their corresponding amines. beilstein-journals.org In this context, an excited-state photocatalyst with a sufficiently high oxidizing power would accept an electron from the 9-amino group of the acridinium compound. While the acridinium core itself is a photoactive acceptor, selective oxidation of the exocyclic amino group would require careful selection of the oxidant and conditions to avoid competing reactions at the acridinium ring.

Reactivity: Amine radical cations are characteristically electrophilic and can undergo several key reactions: beilstein-journals.org

Deprotonation: Loss of a proton from a carbon adjacent to the nitrogen (an α-carbon) is a common pathway, but in this case, deprotonation from the nitrogen atom itself is possible, leading to an aminyl radical.

Hydrogen Atom Abstraction (HAT): The radical cation can abstract a hydrogen atom from a suitable donor.

C-N Bond Formation: As electrophilic radicals, they can add to electron-rich species such as alkenes and arenes, enabling various C-N bond-forming reactions. beilstein-journals.org

The reactivity of the 9-amino-10-methylacridinium radical cation would be dictated by the interplay between the highly reactive aminium radical center and the electron-deficient acridinium core. This unique electronic structure could lead to novel reaction pathways not observed in simpler amine radical cations.

Photoelectrochemistry of Acridinium, 9-amino-10-methyl-, bromide Redox Systems

The photoelectrochemical properties of 9-amino-10-methylacridinium are derived from its nature as a potent photooxidant. Acridinium salts, particularly derivatives like 9-mesityl-10-methylacridinium, are highly effective organic photoredox catalysts. researchgate.netnih.govacs.org Upon absorption of light, the acridinium molecule is promoted to an electronically excited state (¹Acr*⁺), which is a much stronger oxidizing agent than its ground state.

The key process in its photoelectrochemistry is photoinduced electron transfer (PET). When the excited acridinium cation encounters a suitable electron donor (D), it can accept an electron, leading to the formation of a neutral acridinyl radical (Acr•) and the donor radical cation (D•⁺).

Acr⁺ + hν → ¹Acr⁺ ¹Acr⁺ + D → Acr• + D•⁺

This PET process can be harnessed in a photoelectrochemical cell. If the acridinium compound is immobilized on the surface of a semiconductor electrode (e.g., SnO₂, TiO₂), the photo-generated acridinyl radical can inject an electron into the electrode's conduction band, generating a measurable photocurrent. rsc.org Alternatively, in solution, the PET event initiates chemical reactions, and the flow of electrons can be coupled to an external circuit.

Aminoacridinium salts have been specifically designed as organophotoredox catalysts with a broad range of tunable redox properties. researchgate.netnih.gov The presence of the amino group in 9-amino-10-methylacridinium will influence its photophysical properties, including its absorption spectrum, excited-state lifetime, and excited-state redox potential, compared to other well-studied acridinium photocatalysts. These properties are crucial for determining its efficiency in driving specific photochemical reactions. For instance, the excited state of 9-mesityl-10-methylacridinium ion has a high energy of 2.37 eV and a long lifetime, making it a versatile photocatalyst. acs.orgresearchgate.net

No Published Research Found for "Acridinium, 9-amino-10-methyl-, bromide" in Specified Catalytic Applications

A comprehensive review of scientific literature reveals a lack of published research detailing the use of the specific chemical compound "Acridinium, 9-amino-10-methyl-, bromide" as a photocatalyst in the advanced catalytic systems outlined in the user's request.

Despite a thorough search for data on its applications in photoredox catalysis—including oxygenation reactions, trifluoromethylation, C-H functionalization, dealkylation of aryl alkyl ethers, cyclization reactions, and decarboxylative conjugate additions—no specific studies or detailed findings concerning "Acridinium, 9-amino-10-methyl-, bromide" were identified.

The field of photoredox catalysis extensively features other acridinium derivatives, most notably 9-mesityl-10-methylacridinium and 9-phenyl-10-methylacridinium salts. These related compounds have been widely studied and are well-documented as effective organic photocatalysts for a variety of chemical transformations. For instance, 9-mesityl-10-methylacridinium ion is a well-established catalyst for selective aerobic bromination and chlorinative cyclization of aryl alkynoates. scispace.comrsc.orgorganic-chemistry.orgresearchgate.netnih.gov Similarly, other tailored acridinium salts have been successfully employed in oxygenation and trifluoromethylation reactions. acs.orgresearchgate.net

However, the substitution of a bulky aryl group (like mesityl or phenyl) at the 9-position of the acridinium core with an amino group, as in the specified compound "Acridinium, 9-amino-10-methyl-, bromide," fundamentally alters the molecule's electronic and steric properties. These properties are critical to its function as a photocatalyst, including its redox potentials, excited-state lifetime, and stability. The absence of research literature suggests that this specific amino-substituted derivative may not have been explored for these applications, or that it may not possess the requisite photophysical properties to be an effective catalyst for the requested reactions.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "Acridinium, 9-amino-10-methyl-, bromide" within the structured outline provided, as the primary research data does not appear to be available in the public scientific domain. Fulfilling the request would require extrapolating data from different, albeit related, compounds, which would be scientifically inaccurate and violate the strict focus on the specified chemical entity.

Applications of Acridinium, 9 Amino 10 Methyl , Bromide in Advanced Catalytic Systems

Photoredox Catalysis Initiated by Acridinium (B8443388), 9-amino-10-methyl-, bromide

Hydroalkylation Reactions

Acridinium salts are effective photocatalysts for hydroalkylation reactions, particularly the anti-Markovnikov hydrofunctionalization of alkenes. These reactions are valuable in organic synthesis for their ability to form carbon-carbon bonds from abundant feedstock chemicals. The process is typically initiated by the photoexcited acridinium catalyst, which engages in a single electron transfer (SET) with a suitable substrate to generate radical intermediates.

In a general approach to anti-Markovnikov hydrofunctionalization, the excited acridinium catalyst oxidizes an alkene to a radical cation. This highly reactive intermediate is then trapped by a nucleophile. The resulting carbon-centered radical can then be reduced and protonated to yield the final hydroalkylated product, completing the catalytic cycle. While specific studies focusing solely on 9-amino-10-methylacridinium (B1197579) bromide are not detailed, the broader class of acridinium photocatalysts is well-established in promoting these transformations under mild, visible-light-driven conditions. The reaction's efficiency and selectivity are often influenced by the choice of solvent, hydrogen atom transfer (HAT) co-catalyst, and the specific acridinium derivative used.

Role of Acridinium Radical Intermediates in Catalytic Cycles

A key feature of acridinium-based photoredox catalysis is the formation and participation of the acridinyl radical intermediate (Acr•). This species is generated when the photoexcited acridinium cation (*Acr+) is reduced via a single electron transfer from a donor molecule. This acridinyl radical is a crucial component of the catalytic cycle.

The typical catalytic cycle can be described as follows:

Photoexcitation: The ground-state acridinium catalyst absorbs visible light, promoting it to a highly oxidizing excited state (*Acr+).

Oxidative Quenching: The excited catalyst accepts an electron from a substrate molecule, generating a substrate radical cation and the acridinyl radical (Acr•).

Substrate Reaction: The substrate radical cation undergoes the desired chemical transformation, such as nucleophilic attack in hydroalkylation reactions.

Catalyst Regeneration: The acridinyl radical (Acr•) is then oxidized back to the ground-state acridinium cation (Acr+) by an appropriate oxidant in the reaction mixture, thus closing the catalytic cycle.

Interestingly, the acridinyl radical itself can be photoexcited by a second photon. In this doubly excited state, it becomes an exceptionally potent reducing agent, or "super reductant," capable of driving challenging reductions that are inaccessible through other means. This dual reactivity of the acridinium system—acting as a powerful oxidant in its excited state and its reduced form acting as a super reductant—provides significant versatility in designing catalytic cycles.

Catalyst Design Principles for Enhanced Performance and Robustness

The performance and stability of acridinium photocatalysts can be finely tuned through strategic structural modifications. The modular nature of their synthesis allows for systematic adjustments to their photophysical and electrochemical properties.

Strategies to Mitigate Catalyst Bleaching and Deactivation

Early generations of acridinium photocatalysts, particularly those with an N-methyl substituent, were susceptible to deactivation. Two primary degradation pathways have been identified:

Dealkylation: In the presence of nucleophiles, N-methylacridinium catalysts can be readily demethylated, leading to an inactive form of the catalyst.

Nucleophilic Addition: The electron-deficient acridinium core is susceptible to nucleophilic attack, which disrupts the aromatic system and deactivates the catalyst.

To overcome these stability issues, more robust catalyst designs have been developed. A key strategy has been the replacement of the N-methyl group with a more sterically hindered and electronically stable N-phenyl group. Additionally, the introduction of bulky substituents, such as tert-butyl groups, at the 3 and 6 positions of the acridinium core provides steric shielding, effectively protecting the catalyst from nucleophilic attack and significantly enhancing its operational stability.

Structure-Activity Relationships in Acridinium Photocatalysts

The relationship between the structure of an acridinium photocatalyst and its catalytic activity is a subject of ongoing research. Modifications to different parts of the molecule can have predictable effects on its key properties:

| Structural Modification | Effect on Catalyst Properties |

| N-Substituent | Modifications to the group attached to the nitrogen atom can significantly influence the excited-state lifetime of the photocatalyst without drastically altering its redox potentials. Longer lifetimes generally translate to more efficient catalysis. |

| 9-Position Substituent | The nature of the substituent at the 9-position (the aryl group) can modulate the catalyst's redox potentials. Electron-withdrawing groups on this aryl ring can increase the excited-state reduction potential, making the catalyst a stronger oxidant. |

| Acridinium Core Substituents | Adding substituents to the main acridine (B1665455) ring system can also fine-tune the redox properties and stability of the catalyst. |

Electrocatalytic Applications

Beyond their well-established role in photoredox catalysis, acridinium salts have also demonstrated utility in electrocatalysis, where they facilitate chemical reactions at an electrode surface. In these applications, the acridinium ion acts as a redox mediator, shuttling electrons between the electrode and the substrate.

One notable application is as a metal-free electrocatalyst for the hydrogen evolution reaction (HER). In this process, the acridinium cation is first reduced at the cathode to form the acridinyl radical. This radical is then protonated, and a subsequent reduction and elimination sequence leads to the formation of molecular hydrogen. This positions acridinium derivatives as promising candidates for sustainable hydrogen production from water.

Furthermore, the electrochemical behavior of acridinium ions has been investigated for other catalytic oxidations. Studies have shown that acridinium cations can exhibit electrocatalytic activity, with the mechanism often involving an inner-sphere electron transfer at the electrode surface. While some acridinium-related structures have been shown to catalyze water oxidation, this is not a universal property of all acridinium salts. The specific reactivity is highly dependent on the molecular structure and the reaction conditions. The combination of photochemistry and electrochemistry has also been explored, for instance, in the electrocatalytic dehydrogenation of intermediates formed in a primary photochemical step. researchgate.net

Interactions of Acridinium, 9 Amino 10 Methyl , Bromide with Biological Macromolecules: Mechanistic Insights

Investigation of Intercalation Mechanisms with Nucleic Acids (DNA, RNA)

The interaction of 9-aminoacridine (B1665356) derivatives with nucleic acids is a cornerstone of their biological activity. ysu.am The cationic charge and the flat aromatic rings are key structural features that are similar to other compounds known to interact with DNA, such as certain antibiotics and histological dyes. ysu.am This interaction is primarily characterized by intercalation, a process where the planar acridinium (B8443388) ring system inserts itself between the base pairs of the DNA or RNA duplex.

The primary mode of binding for Acridinium, 9-amino-10-methyl-, bromide to double-stranded nucleic acids is intercalation. ontosight.ai This process involves the insertion of the planar, tricyclic acridine (B1665455) ring between adjacent base pairs of the DNA or RNA helix. nih.gov This non-covalent interaction is stabilized by several forces, including van der Waals interactions between the acridinium ring and the flanking base pairs, and electrostatic interactions between the positively charged quaternary nitrogen and the negatively charged phosphate (B84403) backbone of the nucleic acid.

The binding affinity is significant, though it can be influenced by the specific peptide conjugates attached to the acridinium core. For instance, studies on related 9-aminoacridine conjugates have shown that the nature of the peptide can either enhance or decrease the binding affinity to DNA. nih.gov Spectroscopic analysis, such as absorption spectral analysis, is a common method to study these interactions. A bathochromic (red) shift in the absorption spectrum upon binding to DNA is indicative of the intercalation of the acridinium moiety into the DNA structure, reflecting the strong intermolecular forces between the electronic clouds of the acridinium and the DNA base pairs. nih.gov

Molecular mechanics and dynamics simulations on the parent compound, 9-aminoacridine, have provided insights into the stereochemical aspects of intercalation. nih.govnih.gov These studies have explored concepts like the neighbor-exclusion principle, which posits that intercalation typically occurs at every other base-pair site due to significant negative cooperativity. nih.govnih.gov While no definitive stereochemical preference was found to enforce this rule, factors like vibrational entropy and polyelectrolyte effects involving counterion release are thought to play a crucial role. nih.gov

Table 1: Factors Influencing the Intercalation of Acridinium, 9-amino-10-methyl-, bromide with Nucleic Acids

| Factor | Description | Impact on Binding |

|---|---|---|

| Planar Aromatic System | The flat, tricyclic ring structure of the acridinium core. | Essential for insertion between nucleic acid base pairs. nih.gov |

| Electrostatic Interactions | Attraction between the positively charged 10-methylated nitrogen and the negatively charged phosphate backbone. | Stabilizes the bound complex. |

| Van der Waals Forces | Non-covalent forces between the acridinium ring and the stacked base pairs. | Contributes significantly to the binding energy. |

| Ionic Strength of Medium | Concentration of ions in the surrounding solution. | Can screen electrostatic interactions, potentially reducing binding affinity. |

| Nucleic Acid Sequence | The specific sequence of base pairs at the binding site. | Can influence local conformation and create preferential binding sites. |

The act of intercalation necessarily induces significant conformational changes in the nucleic acid structure. To accommodate the intercalated acridinium molecule, the DNA or RNA helix must locally unwind, leading to an increase in the length of the molecule and a decrease in its helical twist.

Studies on related compounds like 9-aminoacridine have demonstrated their potent ability to alter DNA conformation. researchgate.net For example, these compounds can inhibit the transition of right-handed B-form DNA to left-handed Z-form or H(L)-form structures. researchgate.net Circular dichroism and absorption spectral analyses have shown that even when adjacent regions of a polynucleotide are in a left-handed conformation, the binding of the acridine derivative forces the local conformation at the binding site to become right-handed. researchgate.net This suggests that the binding of these compounds can convert Z-form and H(L)-form DNA back to a bound, right-handed conformation. researchgate.net This ability to modulate DNA structure is a critical aspect of their biological effects, including the inhibition of enzymes that act on DNA. ysu.am

Fluorescent Probe Applications in Molecular Biology Research

The inherent fluorescent properties of the acridinium nucleus make Acridinium, 9-amino-10-methyl-, bromide a valuable tool in molecular biology research. ontosight.ai Its fluorescence is due to the planar structure which facilitates efficient π-π* electronic transitions. ontosight.ai This property, combined with its ability to bind nucleic acids, allows it to serve as a sensitive fluorescent probe. ontosight.ai

Acridinium, 9-amino-10-methyl-, bromide is utilized as a fluorescent probe for the detection and quantification of nucleic acids in various molecular biology techniques. ontosight.ai Its application spans methods such as polymerase chain reaction (PCR) and DNA sequencing. ontosight.ai When the compound intercalates into the DNA double helix, its fluorescence properties can be modulated, providing a signal that is proportional to the amount of double-stranded DNA present. This principle is exploited in real-time PCR to monitor the amplification of a DNA target in real time. The fluorescence intensity increases as the amount of PCR product increases, allowing for accurate quantification.

The design of fluorescent probes for nucleic acid detection is a sophisticated field, with general requirements including high affinity and specificity, minimal cytotoxicity, and a clear modulation of fluorescence upon binding to the target. mdpi.com While this specific acridinium compound is used directly as a DNA stain, related acridine derivatives have been incorporated into more complex probe designs, such as linear probes where an acridine residue acts as a quencher that is de-quenched upon hybridization to a target RNA sequence. mdpi.com

The fluorescence of Acridinium, 9-amino-10-methyl-, bromide enables its use in biological imaging. ontosight.ai It can be employed as a stain in fluorescence microscopy to visualize cellular structures, particularly the nucleus where nucleic acids are concentrated. ontosight.ai The ability to enter cells and bind to DNA and RNA allows for the study of cellular processes and the distribution of nucleic acids within the cell. ontosight.ai

Fluorescent probes are indispensable for imaging nucleic acids in both fixed and living cells. mdpi.comnih.gov While techniques like Fluorescence In Situ Hybridization (FISH) provide sequence-specific DNA imaging in fixed cells, there is a continuous effort to develop probes for live-cell imaging. mdpi.com The use of small, cell-permeable fluorescent dyes like acridinium derivatives offers a method to observe the dynamics of nucleic acids in their native cellular environment. ontosight.ainih.gov These imaging applications are crucial for understanding the spatial organization and trafficking of genetic material within the cell. nih.gov

Derivatization for Targeted Biological Interaction Studies (e.g., Amino Acid Conjugates)

The strategic derivatization of the Acridinium, 9-amino-10-methyl-, bromide scaffold, particularly through conjugation with amino acids and peptides, represents a sophisticated approach to modulate and direct its interactions with biological macromolecules. This strategy aims to enhance target specificity, modify binding affinities, and introduce novel functionalities to the core acridinium structure. While direct studies on the amino acid conjugation of 9-amino-10-methylacridinium (B1197579) may be limited in publicly accessible literature, extensive research on the closely related 9-aminoacridine provides a robust framework for understanding the potential and methodologies of such derivatizations.

The primary motivation for conjugating amino acids and peptides to the acridinium core is to leverage the diverse chemical properties and biological roles of these building blocks. Amino acids offer a range of functionalities, from the hydrophobic nature of leucine (B10760876) and isoleucine to the charged characteristics of aspartic acid and lysine. Peptides, in turn, can be designed as specific recognition sequences for proteins or as carriers to facilitate cellular uptake.

A significant focus of these derivatization studies has been the modulation of interactions with nucleic acids. For instance, new peptide-9-aminoacridine conjugates have been synthesized to study their binding to DNA. nih.gov In one such study, peptides were conjugated to the 9-aminoacridine core via an ethylenediamine (B42938) linker. nih.gov The synthesis of these conjugates can be achieved through both solution-phase and solid-phase methods, offering flexibility in the design and complexity of the attached peptide. nih.gov

The rationale behind these conjugations is often to tune the DNA binding affinity. It has been observed that the conjugation of specific peptide sequences can either increase or decrease the affinity of the acridinium moiety for DNA. For example, the affinity of a conjugate featuring the peptide sequence H-Phe-Gln-Gly-Ile(2)-NHCH(2)CH(2)NH-Acr to DNA was found to be lower than that of a simpler H-Gly-NHCH(2)CH(2)NH-Acr conjugate. nih.gov This concept of creating conjugates with lowered DNA binding activity is explored as a strategy to potentially improve the extravascular distribution of these compounds. nih.gov

The following table summarizes the components and synthetic approaches for such derivatization studies based on the 9-aminoacridine model:

| Component | Description | Example | Synthetic Method |

| Acridine Core | The foundational structure for intercalation. | 9-aminoacridine | - |

| Linker | Connects the peptide to the acridine core. | Ethylenediamine | Solution-phase or Solid-phase synthesis |

| Peptide Sequence | Modulates DNA binding and provides specificity. | H-Gly-NH(CH2)2NH-Acr | Solid-phase peptide synthesis |

| Extended Peptide | Further modifies the interaction properties. | H-Phe-Gln-Gly-Ile(2)-NH(CH2)2NH-Acr | Solid-phase peptide synthesis |

These derivatization strategies open avenues for creating "mild tuners" of DNA interactions, which could be particularly useful in concert with stronger bis-acridine binders. nih.gov The ability to rationally design and synthesize these conjugates allows for a systematic investigation of structure-activity relationships, providing valuable mechanistic insights into how modifications to the Acridinium, 9-amino-10-methyl-, bromide scaffold can be used to achieve targeted biological effects.

Advanced Analytical and Sensing Methodologies Utilizing Acridinium, 9 Amino 10 Methyl , Bromide

Development of Fluorescent pH Sensors Based on Acridinium (B8443388), 9-amino-10-methyl-, bromide Chromophores

The development of fluorescent pH sensors is a critical area of research, with applications ranging from environmental monitoring to cellular imaging. The fluorescence of many organic dyes is sensitive to the surrounding pH, a property that can be harnessed for sensing applications. Acridinium-based compounds, including derivatives of 9-aminoacridine (B1665356), have been explored as potential pH indicators due to the pH-dependent nature of their fluorescence. nih.gov

The fundamental principle behind the use of acridinium chromophores as pH sensors lies in the protonation and deprotonation of the amino group or other pH-sensitive moieties attached to the acridinium ring. This alteration in the protonation state can significantly impact the electronic structure of the molecule, thereby modulating its fluorescence intensity and/or emission wavelength. For instance, the fluorescence of 9-aminoacridine is known to be quenched at higher pH levels, a behavior that is linked to the pKa of the amino group. nih.gov When the pH of the medium exceeds the pKa of the 9-aminoacridine, the amine group deprotonates, which can lead to a decrease in fluorescence.

Chemosensors for Ion Detection (e.g., Hg2+ Ions)

The detection of heavy metal ions, such as mercury (Hg2+), is of significant environmental and biological importance due to their high toxicity. Fluorescent chemosensors offer a highly sensitive and selective means for the detection of these ions. The operational principle of many such sensors is based on the interaction between the target ion and a fluorophore, which results in a measurable change in the fluorescence signal, such as quenching (turn-off) or enhancement (turn-on). rsc.org

Acridinium derivatives have been investigated as potential fluorophores in the design of chemosensors for metal ions. The fluorescence of acridinium ions can be quenched by various heavy metal cations, a phenomenon that can be exploited for their detection. researchgate.net This quenching can occur through several mechanisms, including electron transfer or the formation of a non-fluorescent complex between the acridinium compound and the metal ion.

While detailed studies specifically employing Acridinium, 9-amino-10-methyl-, bromide for the detection of Hg2+ are not widely reported, the general principles of fluorescence quenching suggest its potential as a sensing platform. A hypothetical chemosensor based on this compound could operate via a "turn-off" mechanism. In the absence of Hg2+, the acridinium salt would exhibit its characteristic fluorescence. Upon the introduction of Hg2+, the interaction between the mercury ions and the acridinium chromophore, potentially involving the amino group or the aromatic ring system, could lead to a quenching of the fluorescence. The degree of quenching would ideally be proportional to the concentration of Hg2+, allowing for quantitative analysis. The selectivity of such a sensor would be a critical factor, and modifications to the acridinium structure could be made to enhance its specificity for Hg2+ over other competing metal ions.

Quantitative Assays for Biological Antioxidants

The measurement of antioxidant activity is crucial in various fields, including food science, pharmacology, and clinical diagnostics. Chemiluminescence-based assays are particularly well-suited for this purpose due to their high sensitivity and simplicity. nih.gov Several of these assays utilize acridinium compounds, such as lucigenin (B191737) (a bis-acridinium salt), as the chemiluminescent probe. nih.gov

The underlying principle of these assays is the generation of a chemiluminescent signal through a reaction that produces reactive oxygen species (ROS). Antioxidants present in a sample will scavenge these ROS, leading to a reduction or quenching of the chemiluminescent signal. The extent of this quenching is proportional to the antioxidant capacity of the sample. For instance, in a typical assay, a chemiluminescent reaction is initiated, and the light emission is measured. When an antioxidant is introduced, it competes for the ROS, thereby inhibiting the chemiluminescent reaction and decreasing the light output. nih.gov

Given the structural similarity of Acridinium, 9-amino-10-methyl-, bromide to the acridinium core of lucigenin, it is plausible that this compound could be employed in similar antioxidant assays. The assay would involve triggering the chemiluminescence of the acridinium salt, likely through reaction with an oxidant like hydrogen peroxide in an alkaline medium. The baseline chemiluminescence would be measured, followed by the introduction of the sample containing antioxidants. The reduction in chemiluminescence would then be quantified and compared to that of a standard antioxidant, such as Trolox, to determine the total antioxidant capacity of the sample. The table below illustrates the principle of such an assay.

| Step | Description | Expected Observation |

| 1 | Initiation of chemiluminescence of Acridinium, 9-amino-10-methyl-, bromide with an oxidizing agent. | A measurable light emission is detected. |

| 2 | Introduction of a sample containing antioxidants. | The antioxidants scavenge the reactive oxygen species involved in the chemiluminescence reaction. |

| 3 | Measurement of the resulting chemiluminescence. | A decrease in the intensity of the emitted light is observed. |

| 4 | Quantification of antioxidant activity. | The degree of chemiluminescence quenching is correlated to the antioxidant capacity of the sample. |

Role of Micellar Aggregates in Modulating Sensing Response

The performance of analytical and sensing methods that utilize acridinium compounds can be significantly influenced by the presence of micellar aggregates. Surfactants, which form micelles above their critical micelle concentration (CMC), can alter the local microenvironment of the acridinium chromophore, thereby affecting its fluorescence and chemiluminescence properties.

The nature of the surfactant (cationic, anionic, or non-ionic) plays a crucial role in modulating the sensing response. For instance, cationic surfactants have been shown to accelerate the kinetics of light emission from acridinium esters and enhance the total light output. This effect is attributed to the ability of the cationic micelles to concentrate the negatively charged hydroperoxide ions at the micellar surface, thus facilitating the chemiluminescent reaction.

In contrast, anionic surfactants can have the opposite effect, slowing down the emission kinetics. This is likely due to electrostatic repulsion between the anionic surfactant head groups and the hydroperoxide ions. The hydrophobic interior of the micelles can also provide a non-polar environment that can affect the stability and reactivity of the acridinium compound and its intermediates.

The table below summarizes the general effects of different types of surfactants on the chemiluminescence of acridinium esters, which would be expected to have a similar influence on the sensing response of assays utilizing Acridinium, 9-amino-10-methyl-, bromide.

| Surfactant Type | Effect on Emission Kinetics | Effect on Light Output | Rationale |

| Cationic | Accelerates | Enhances | Concentration of anionic reactants (e.g., hydroperoxide) at the micellar surface. |

| Anionic | Decelerates | Can enhance or decrease | Repulsion of anionic reactants from the micellar surface. |

| Non-ionic | Minimal effect | Can enhance | Solubilization of the acridinium compound in the micellar core. |

| Zwitterionic | Modest acceleration | Enhances | A combination of electrostatic and hydrophobic interactions. |

Supramolecular Architectures and Host Guest Chemistry Involving Acridinium, 9 Amino 10 Methyl , Bromide

Design of Multi-Responsive Acridinium (B8443388) Building Blocks

The design of molecular components that can respond to external stimuli is a cornerstone of developing advanced materials and molecular machines. Acridinium derivatives are particularly appealing for creating such multi-responsive building blocks due to their tunable electronic and optical properties, which can be altered by chemical or redox signals. acs.org